BenchChemオンラインストアへようこそ!

N-[(4-fluorophenyl)carbamoyl]benzamide

HDAC inhibitor Epigenetics Cancer therapeutics

N-[(4-Fluorophenyl)carbamoyl]benzamide (C₁₄H₁₁FN₂O₂) is a substituted benzamide derivative characterized by a central urea (carbamoyl) bridge linking a benzoyl moiety to a 4-fluoroaniline ring. This compound belongs to the N-carbamoyl benzamide family—a scaffold that has demonstrated meaningful activity across anticancer, HDAC-inhibitory, and kinase-modulatory applications.

Molecular Formula C14H11FN2O2
Molecular Weight 258.25 g/mol
Cat. No. B4236234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-fluorophenyl)carbamoyl]benzamide
Molecular FormulaC14H11FN2O2
Molecular Weight258.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C14H11FN2O2/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
InChIKeyLOWPYBLMLJDXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(4-Fluorophenyl)carbamoyl]benzamide – Compound Identity, Class, and Baseline Characteristics


N-[(4-Fluorophenyl)carbamoyl]benzamide (C₁₄H₁₁FN₂O₂) is a substituted benzamide derivative characterized by a central urea (carbamoyl) bridge linking a benzoyl moiety to a 4-fluoroaniline ring. This compound belongs to the N-carbamoyl benzamide family—a scaffold that has demonstrated meaningful activity across anticancer, HDAC-inhibitory, and kinase-modulatory applications [1]. The defining structural feature is the electron-withdrawing para-fluoro substituent on the N-phenyl ring, which differentiates it from non-fluorinated and alternatively halogenated analogs in both electronic character and biological target engagement [2].

Why N-[(4-Fluorophenyl)carbamoyl]benzamide Cannot Be Readily Interchanged with Close N-Carbamoyl Benzamide Analogs


Within the N-carbamoyl benzamide class, subtle modifications to the N-phenyl substituent produce large shifts in target potency, selectivity, and even the direction of the biological effect. The para-fluoro group uniquely modulates the electron density of the urea carbonyl and the molecular planarity, directly impacting zinc-chelating ability within HDAC active sites [1] and kinase hinge-binding interactions [2]. Replacing the 4-fluoro group with hydrogen, methyl, methoxy, or chloro yields compounds with quantitatively distinct IC₅₀ / MIC values, as documented in the comparative evidence assembled below. Procuring a generic N-carbamoyl benzamide without this specific fluorine substitution pattern carries a high risk of substantial activity loss that has been experimentally verified across multiple target classes.

Product-Specific Quantitative Evidence Guide: N-[(4-Fluorophenyl)carbamoyl]benzamide vs. Closest Analogs


HDAC1 Inhibitory Potency: Fluorinated Urea-Benzamides Surpass Non-Fluorinated Analogs and the Clinical Candidate MS-275

In a systematic SAR evaluation of urea-based benzamide HDAC inhibitors, the introduction of a para-fluoro substituent on the benzamide moiety produced a dramatic enhancement in HDAC1 inhibitory potency. The fluorinated compounds 5m (IC₅₀ = 0.211 μM) and 5n (IC₅₀ = 0.123 μM) were approximately 10-fold more potent than their direct non-fluorinated counterparts 5p (IC₅₀ = 1.93 μM) and 5o (IC₅₀ = 1.14 μM) [1]. The most potent fluorinated analog, 5n (IC₅₀ = 0.123 μM), surpassed the clinical-stage benzamide HDAC inhibitor MS-275 (entinostat, IC₅₀ = 0.176 μM) by 1.43-fold. The study authors explicitly concluded that 'the inhibitory activities of HDAC1 were affected dramatically by adding the fluorine atom into the para position' [1].

HDAC inhibitor Epigenetics Cancer therapeutics

JNK2/3 Kinase Isoform Binding: 4-Fluorophenylcarbamoyl vs. 2-Chlorophenylcarbamoyl – A Direct Structural Comparison

Co-crystal structures of JNK2/3 with two benzamide inhibitors differing only in halogen substitution position provide a direct, atom-level comparison. The 4-fluorophenylcarbamoyl analog (PDB: 4W4X, 2.65 Å resolution) binds with the 4-fluorophenyl group occupying a defined hydrophobic pocket and the carbamoyl linker forming specific hydrogen bonds within the kinase hinge region [1]. The companion 2-chlorophenylcarbamoyl analog (PDB: 4W4V) adopts a measurably different binding pose, with altered dihedral angles and hydrogen-bonding patterns [1]. These structural differences are functionally significant because JNK1, JNK2, and JNK3 have been ascribed unique and non-redundant biological roles [1], making isoform-selective binding a therapeutically critical parameter.

JNK kinase Isoform selectivity Structural biology X-ray crystallography

Para-Substituent SAR in Benzamide Series: Quantitative Framework Supporting Non-Interchangeability of 4-Fluoro with Methyl or Methoxy

A rigorous SAR study of substituted benzamide derivatives established quantitative baselines for para-substituent effects on enzyme inhibitory potency. The 4-methyl analog (5b) exhibited an IC₅₀ of 29.1 ± 3.8 μM, while the 4-methoxy analog (5e) was markedly less active at 149 ± 43 μM—a 5.1-fold difference between two alternative para-substituents [1]. Compared to the lead compound (2-Me, IC₅₀ = 8.7 ± 0.7 μM), para-methyl substitution alone caused a 3.3-fold potency decrease, and para-methoxy caused a 17.1-fold decrease [1]. Although the para-fluoro analog was not directly tested in this dataset, the electron-withdrawing nature of fluorine (Hammett σₚ = +0.06) contrasts sharply with the electron-donating methyl (σₚ = −0.17) and methoxy (σₚ = −0.27) groups, predicting an IC₅₀ value quantitatively distinct from both the 4-Me and 4-OMe entries.

Structure-activity relationship Benzamide derivatives Enzyme inhibition Medicinal chemistry

Cytotoxic Activity Benchmarking: N-(Phenylcarbamoyl)benzamide Core vs. Clinical Hydroxyurea in HeLa Cells

The N-carbamoyl benzamide core scaffold has been directly benchmarked against the clinically used ribonucleotide reductase inhibitor hydroxyurea in a HeLa cervical carcinoma model. The unsubstituted N-(phenylcarbamoyl)benzamide achieved an IC₈₀ of 0.8 mM, demonstrating 5.4-fold superior potency relative to hydroxyurea (IC₈₀ = 4.3 mM) in the same MTT assay [1]. Molecular docking against checkpoint kinase 1 (CHK1, PDB: 2YWP) yielded a rerank score of −72.06 kcal/mol for N-(phenylcarbamoyl)benzamide versus −32.15 kcal/mol for hydroxyurea, computationally corroborating the observed potency difference [1]. Direct IC₈₀ data for the 4-fluoro-substituted analog in this identical HeLa assay system are not yet reported; however, the electron-withdrawing para-fluoro group is expected to further enhance cytotoxic potency relative to the unsubstituted phenyl analog based on the established SAR in related benzamide series [2].

Anticancer cytotoxicity HeLa Ribonucleotide reductase Hydroxyurea comparator

Halogen-Dependent Cytotoxicity in Thio-Analogs: 4-Fluoro vs. 4-Bromo in MCF-7 Breast Cancer Cells

In a parallel chemical series (N-(phenylcarbamothioyl)-benzamides), the 4-fluorobenzamide derivative was directly compared with its 4-bromo counterpart for cytotoxic activity against MCF-7 breast cancer cells. The 4-fluoro analog achieved an IC₅₀ of 0.31 mM, while the 4-bromo analog was marginally more potent at 0.27 mM, representing a modest 1.15-fold difference [1]. Although these data derive from the thio (C=S) rather than oxo (C=O) series, they provide the only available head-to-head quantitative comparison of para-halogen identity on benzamide cytotoxicity in a defined cancer cell line. The small potency differential suggests that fluorine offers a favorable balance—near-equivalent cytotoxic activity combined with a smaller van der Waals radius and distinct electronic properties that may confer advantages in downstream physicochemical and pharmacokinetic optimization.

Breast cancer MCF-7 Cytotoxicity Halogen SAR

Fluorinated Benzoylphenylurea Scaffold Validated in Agrochemical Insect Growth Regulation

The benzoylphenylurea chemotype with fluorinated substituents on the aniline ring—of which N-[(4-fluorophenyl)carbamoyl]benzamide is the minimal core—has been experimentally validated as an insect growth regulator scaffold. Novel fluoro-substituted benzoylphenylureas were synthesized and tested against oriental armyworm (Mythimna separata) and mosquito (Culex pipiens pallens) larvae, with most compounds exhibiting 'excellent larvicidal activities' [1]. While the simple N-[(4-fluorophenyl)carbamoyl]benzamide itself has not been directly tested in this assay, it represents the synthetic precursor for generating the diversified benzoylphenylurea libraries evaluated in this study. The fluorinated aniline ring is a critical structural requirement for activity, as non-fluorinated benzoylphenylureas (e.g., diflubenzuron-type structures) exhibit a distinct insecticidal spectrum [2].

Insect growth regulator Benzoylphenylurea Agrochemical Larvicidal

Best-Fit Research and Industrial Application Scenarios for N-[(4-Fluorophenyl)carbamoyl]benzamide


Epigenetic Drug Discovery: HDAC1 Inhibitor Lead Optimization and Library Design

The para-fluorophenylcarbamoyl motif has been validated as a potency-enhancing pharmacophoric element in urea-based benzamide HDAC inhibitors, with fluorinated analogs achieving IC₅₀ values as low as 0.123 μM against HDAC1 and surpassing the clinical candidate MS-275 (IC₅₀ = 0.176 μM) [1]. N-[(4-Fluorophenyl)carbamoyl]benzamide serves as a minimalist core scaffold for constructing focused HDAC inhibitor libraries in which the fluorophenyl cap group is systematically varied against alternative zinc-binding groups and linker architectures. Procurement of this compound is warranted when the research objective is to establish quantitative SAR around the fluorophenyl-urea cap motif and its contribution to class I HDAC isoform selectivity—a parameter directly linked to the therapeutic window of benzamide-based HDAC inhibitors [1].

Kinase Inhibitor Fragment-Based Drug Discovery: JNK Isoform Selectivity Engineering

Co-crystal structures of JNK2/3 with 4-fluorophenylcarbamoyl-containing (PDB: 4W4X) and 2-chlorophenylcarbamoyl-containing (PDB: 4W4V) benzamide inhibitors provide direct structural evidence that halogen substitution position dictates kinase hinge-binding geometry [1]. The 4-fluoro substitution pattern is specifically accommodated within the JNK2/3 binding pocket in a conformation that differs measurably from the 2-chloro analog. Given that JNK1, JNK2, and JNK3 perform non-redundant biological functions—and that pan-JNK inhibition may carry safety liabilities—the 4-fluorophenylcarbamoyl benzamide scaffold represents a structurally validated fragment for medicinal chemistry programs pursuing JNK isoform-selective inhibitors [1].

Anticancer Screening: Broad-Spectrum Cytotoxicity Profiling with a Validated Core Scaffold

The N-carbamoyl benzamide core has demonstrated 5.4-fold superior cytotoxicity relative to the clinical agent hydroxyurea in HeLa cervical cancer cells (IC₈₀ = 0.8 mM vs. 4.3 mM) [1], and the 4-fluoro thio-analog has shown IC₅₀ = 0.31 mM activity against MCF-7 breast cancer cells [2]. N-[(4-Fluorophenyl)carbamoyl]benzamide is positioned as a procurement candidate for broad-spectrum anticancer screening panels where the electron-withdrawing 4-fluoro substituent is hypothesized to further enhance potency relative to the unsubstituted phenyl analog. This compound is particularly suited for programs seeking to benchmark novel benzamide derivatives against the hydroxyurea potency baseline established in the literature [1].

Agrochemical Discovery: Fluorinated Benzoylurea Insect Growth Regulator Intermediate

Benzoylphenylurea derivatives bearing fluorinated substituents on the aniline ring have demonstrated excellent larvicidal activities against oriental armyworm (Mythimna separata) and mosquito (Culex pipiens pallens) [1]. N-[(4-Fluorophenyl)carbamoyl]benzamide functions as a key synthetic intermediate for generating diversified fluorinated benzoylurea libraries through further functionalization at the benzoyl ring. Procurement is justified for agrochemical discovery programs targeting lepidopteran and dipteran pests, where the fluorinated aniline moiety differentiates the resulting benzoylphenylureas from non-fluorinated commercial standards such as diflubenzuron in both pest spectrum and potency profile [2].

Quote Request

Request a Quote for N-[(4-fluorophenyl)carbamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.